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molecular formula C11H12O4 B1502124 3-(4-Hydroxy-3-methoxyphenyl)-2-methylprop-2-enoic acid CAS No. 99865-71-1

3-(4-Hydroxy-3-methoxyphenyl)-2-methylprop-2-enoic acid

Cat. No. B1502124
M. Wt: 208.21 g/mol
InChI Key: YHOAZFMXZXWRHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04748161

Procedure details

To cycloartenyl ester of 3-methoxy-4-propionyloxy-α-methyl-cinnamic acid (84.0 g, 0.125 mole) prepared according to the procedure of Example 113 dissolved in dioxane (1000 ml) was added 25% aqueous ammonia (200 ml) and the solution was stirred at 50° C. for 2 hours. Then, the reaction mixture was concentrated under reduced pressure to remove the solvent, and the residue was dissolved in chloroform. The chloroform solution was washed with saturated brine (500 ml), and the aqueous layer were extracted with chloroform (300 ml×2). The combined chloroform layer was dried, concentrated under reduced pressure, and the residue was recrystallized from methylene chloride-methanol (1:4, v/v), giving cycloartenyl ester of 4-hydroxy-3-methoxy-α-methylcinnamic acid (73.0 g), in a yield 94.8%. m.p.143°-144° C.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-methoxy-4-propionyloxy-α-methyl-cinnamic acid
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:12]=[CH:13][C:14]=1[O:15]C(=O)CC)[CH:6]=[C:7]([CH3:11])[C:8]([OH:10])=[O:9].N>O1CCOCC1>[OH:15][C:14]1[CH:13]=[CH:12][C:5]([CH:6]=[C:7]([CH3:11])[C:8]([OH:10])=[O:9])=[CH:4][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
3-methoxy-4-propionyloxy-α-methyl-cinnamic acid
Quantity
84 g
Type
reactant
Smiles
COC=1C=C(C=C(C(=O)O)C)C=CC1OC(CC)=O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
1000 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 50° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then, the reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in chloroform
WASH
Type
WASH
Details
The chloroform solution was washed with saturated brine (500 ml)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer were extracted with chloroform (300 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined chloroform layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from methylene chloride-methanol (1:4, v/v)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
OC1=C(C=C(C=C(C(=O)O)C)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 73 g
YIELD: PERCENTYIELD 94.8%
YIELD: CALCULATEDPERCENTYIELD 280.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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